3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride
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Overview
Description
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride is a compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine scaffold is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents, followed by cyclization to form the imidazopyridine core . The azetidine ring can be introduced through subsequent reactions involving azetidine derivatives under specific conditions. Industrial production methods often employ phase transfer catalysis and solid-liquid conditions to optimize yields and purity .
Chemical Reactions Analysis
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the imidazopyridine ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes like aromatase, reducing the synthesis of estrogens and thereby exerting anti-cancer effects . The compound’s ability to modulate various cellular pathways makes it a versatile tool in biomedical research .
Comparison with Similar Compounds
3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride can be compared with other imidazopyridine derivatives such as:
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and therapeutic applications.
Imidazo[1,5-a]pyridine: Known for its use in optoelectronic devices and as a luminescent material.
Imidazo[1,2-a]pyridine: Exhibits a range of pharmacological activities, including antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it can exhibit, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2763779-90-2 |
---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
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